Cas no 50-57-7 (Lysipressin)
Lysipressin Chemical and Physical Properties
Names and Identifiers
-
- lypressin
- Vasopressin (Lysine)
- Vasopressin, 8-L-lysine
- Lysipressin
- (Lys⁸)-Vasopressin
- [LYS8 ]-VASOPRESSIN
- Lypressin Acetate
- Lysipressin Acetate
- Vasopressin, 8-L-lysine-
- 8-lysine-vasopressin
- c[Cys-Tyr-Phe-Gln-Asn-Cys]-Pro-Lys-Gly-NH2
- CYFQNCPKG-NH2
- Cys-Pro-Arg-Gly-NH2
- CYS-TYR-PHE-GLN-ASN-CYS-PRO-LYS-GLY-NH2(DISULFIDE BRIDGE:CYS1-CYS6)
- diapid
- LVP
- Lysine vasopressin
- lysinepitressin
- lysine-vasopressin
- postacton
- syntopressin
- Vasopressin
- Lyspressin
- [Lys8]-Vasopressin
- (2S)-N-[(2S)-6-Amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-a
- Q27082434
- Lipressina
- DB14642
- 8-L-Lysinevasopressin
- UNII-7CZF3L922Y
- Lypressin [USAN:BAN:INN]
- Vasopressin-8-lysine
- Tox21_112902
- CS-5838
- CHEMBL1200690
- Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2[Disulfide Bridge: 1-6]
- C75370
- DTXCID8028501
- CHEBI:94802
- 3-(Phenylalanine)-8-lysine oxytocin
- L-Lysine vasopressin
- Tox21_113427
- Lysine-ADH
- 50-57-7 (free base)
- (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloeicos-4-yl]-oxomethyl]-2-pyrrolidinecarboxamide
- [Lys8]-VasopressinLysine vasopressin
- DTXSID8048575
- GTPL2172
- C46H65N13O12S2
- BJFIDCADFRDPIO-DZCXQCEKSA-N
- Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, cyclic 1-6 disulfide
- HY-P0004
- Lysine-8-vasopressin
- BRD-K93331255-001-01-2
- MFCD00076754
- Lipressina [DCIT]
- Glycinamide, L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysyl-, cyclic (1>6)-disulfide
- 1-[[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentaazacycloeicos-4-y
- Lysylvasopressin
- Vasopressin, 8-L-lysine-
- NCGC00181743-01
- C46-H65-N13-O12-S2
- 7CZF3L922Y
- [8-Lysine]vasopressin
- EINECS 200-050-5
- (S)-N-((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)-1-((4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- 1-{[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-L-p rolyl-L-lysylglycinamide
- [Lys8]AVP
- Lysopressin
- CAS-50-57-7
- Lypressinum [INN-Latin]
- l]carbonyl]-L-prolyl-N-(2-amino-2-oxoethyl)-
- 50-57-7
- (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- D09PZZ
- L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1-6)-disulfide
- Lypressinum
- Vasopressin pig
- BRN 4648365
- (8-Lysine)vasopressin
- (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- CCG-270620
- Lypressine [INN-French]
- Vasopressin, 8-L-lysine- (7CI,8CI,9CI)
- Lypressin [USAN:USP:INN:BAN]
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide
- Schweine-Vasopressin
- Lipresina
- L-lysinamide,
- 8-L-Lysine vasopressin
- L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1->6)-disulfide
- Lipresina [INN-Spanish]
- 19-amino-4-[2-[[5-amino-1-[(carbamoylmethyl)carbamoyl]pentyl]carbamoyl]-1-pyrrolidinylcarbonyl]-13-benzyl-7-(carbamoylmethyl)-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo- (6CI)
- Lysine pitressin
- SCHEMBL33287
- Vasopressin (lysine form)
- NCGC00181743-02
- Lypressine
- Oxytocin, 3-(L-phenylalanine)-8-L-lysine-
- Lysipressin?
- Lys Vasopressin
- LYPRESSIN (USP-RS)
- LYPRESSIN (USP IMPURITY)
- 8-Lysine Vasopressin
- Vasopressin, 8-Lysine
- 8 Lysine Vasopressin
- Vasopressin, Lysyl
- Lysyl Vasopressin
- L-8
- NS00032082
- H01BA03
- L 8
- AKOS030529559
- LYPRESSIN (MART.)
- Vasopressin, Lysine
- L-CYSTEINYL-L-TYROSYL-L-PHENYLALANYL-L-GLUTAMINYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-LYSYLGLYCINAMIDE CYCLIC (1->6)-DISULPHIDE
- BRD-K93331255-001-02-0
-
- MDL: MFCD00076754
- Inchi: 1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
- InChI Key: BJFIDCADFRDPIO-DZCXQCEKSA-N
- SMILES: S1C[C@@H](C(N2CCC[C@H]2C(N[C@H](C(NCC(N)=O)=O)CCCCN)=O)=O)NC([C@H](CC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CC2C=CC=CC=2)NC([C@H](CC2C=CC(=CC=2)O)NC([C@H](CS1)N)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 1055.43000
- Monoisotopic Mass: 1055.432
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 73
- Rotatable Bond Count: 19
- Complexity: 1960
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 476
- XLogP3: -3.9
Experimental Properties
- Color/Form: White powder
- Density: 1.31 g/cm3
- Melting Point: No data available
- Boiling Point: 1610.4°C at 760 mmHg
- Flash Point: 927.7°C
- Refractive Index: 1.58
- PSA: 476.15000
- LogP: 1.53610
- Vapor Pressure: 0mmHg at 25°C
Lysipressin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20
- Safety Instruction: S36
- RTECS:YW8659000
-
Hazardous Material Identification:
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R20
- Safety Term:S36
Lysipressin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1711133-2MG |
Lypressin |
50-57-7 | 2mg |
¥4112.64 | 2025-01-16 | ||
| TRC | L503005-5mg |
Lypressin |
50-57-7 | 5mg |
$201.00 | 2023-05-18 | ||
| TRC | L503005-10mg |
Lypressin |
50-57-7 | 10mg |
$322.00 | 2023-05-18 | ||
| TRC | L503005-25mg |
Lypressin |
50-57-7 | 25mg |
$643.00 | 2023-05-18 | ||
| TRC | L503005-100mg |
Lypressin |
50-57-7 | 100mg |
$1803.00 | 2023-05-18 | ||
| ChemScence | CS-5838-2mg |
Lysipressin |
50-57-7 | 99.76% | 2mg |
$72.0 | 2022-04-27 | |
| ChemScence | CS-5838-5mg |
Lysipressin |
50-57-7 | 99.76% | 5mg |
$120.0 | 2022-04-27 | |
| ChemScence | CS-5838-10mg |
Lysipressin |
50-57-7 | 99.76% | 10mg |
$168.0 | 2022-04-27 | |
| ChemScence | CS-5838-50mg |
Lysipressin |
50-57-7 | 99.76% | 50mg |
$312.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L97340-50mg |
Lysipressin |
50-57-7 | 50mg |
¥2766.0 | 2021-09-08 |
Lysipressin Suppliers
Lysipressin Related Literature
-
1. Synthesis of [1-(L- and [1-(D-2-hydroxy-3-mercaptopropanoic acid)-8-lysine]-vasopressinManfred W?lti,Derek B. Hope J. Chem. Soc. Perkin Trans. 1 1975 1691
-
2. Index of subjects, 1975
-
Seungah Lee,Seong Ho Kang Analyst 2013 138 3478
-
Seungah Lee,Seong Ho Kang Analyst 2013 138 3478
-
Kittipong Chainok,Nutcha Ponjan,Chatphorn Theppitak,Phailyn Khemthong,Filip Kielar,Winya Dungkaew,Yan Zhou,Stuart R. Batten CrystEngComm 2018 20 7446
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Other Chemical Reagents
Additional information on Lysipressin
Comprehensive Overview of Lysipressin (CAS No. 50-57-7): Mechanism, Applications, and Research Insights
Lysipressin, a synthetic peptide with the CAS registry number 50-57-7, is a vasopressin analog that has garnered significant attention in biomedical research due to its potential therapeutic applications. Structurally similar to endogenous vasopressin, Lysipressin exhibits unique pharmacological properties, making it a subject of interest for researchers exploring treatments for conditions like diabetes insipidus and cardiovascular disorders. Its molecular formula and precise chemical identification (CAS 50-57-7) ensure reproducibility in studies, aligning with the growing demand for standardized peptide therapeutics.
Recent advancements in peptide synthesis and drug delivery systems have revitalized interest in Lysipressin as a model compound. Researchers are investigating its stability, bioavailability, and receptor-binding affinity—key factors highlighted in trending queries such as "peptide-based drug development" and "vasopressin analogs in clinical trials." The compound's ability to modulate water reabsorption in renal tubules positions it as a candidate for addressing polyuria, a symptom frequently searched in conjunction with diabetes insipidus management.
From a biochemical perspective, Lysipressin (CAS 50-57-7) interacts with V2 receptors in the kidneys, a mechanism often compared to desmopressin, another vasopressin derivative. This similarity fuels discussions in forums and publications about "vasopressin receptor selectivity" and "peptide half-life optimization," topics that dominate academic and pharmaceutical SEO trends. Notably, its synthetic origin avoids ethical concerns associated with animal-derived hormones, resonating with the rising emphasis on sustainable and synthetic biology solutions.
In preclinical studies, Lysipressin has demonstrated promise in enhancing cardiovascular homeostasis, a hotspot in current research given the global focus on heart health. Its potential to regulate blood pressure without inducing severe vasoconstriction aligns with searches for "safer vasopressin alternatives" and "peptides for hypertension." However, challenges like enzymatic degradation and route of administration (e.g., nasal vs. injectable) remain active areas of investigation, reflecting common user queries about "peptide stability in vivo."
The commercial landscape for Lysipressin (CAS 50-57-7) is evolving, with suppliers emphasizing GMP-grade synthesis to meet regulatory standards—a critical factor for laboratories addressing compliance-related searches like "FDA-approved peptide suppliers." Analytical techniques such as HPLC and mass spectrometry are routinely employed for purity verification, a detail frequently sought by quality control professionals.
Looking ahead, the integration of Lysipressin into personalized medicine frameworks could unlock novel applications. With AI-driven drug discovery gaining traction, this compound’s well-documented profile (CAS 50-57-7) serves as a benchmark for "machine learning in peptide design," a rapidly growing search term. Collaborative studies between computational biologists and pharmacologists may further elucidate its untapped potential, bridging gaps highlighted in queries like "next-generation peptide therapeutics."
50-57-7 (Lysipressin) Related Products
- 1391-36-2(Duramycin)
- 56-59-7(Felypressin)
- 113-79-1(Argipressin)
- 1405-20-5(Polymyxin B sulfate)
- 16679-58-6(Desmopressin)
- 9007-12-9(Calcitonin)
- 9034-50-8(Vasotocin)
- 106375-28-4(omega-Conotoxin GVIA (Marine Snail, Conus geographus) (N-type Blocker))
- 50-56-6(Oxytocin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)